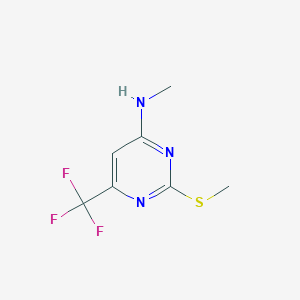

N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine

CAS No.: 339019-60-2

Cat. No.: VC8105804

Molecular Formula: C7H8F3N3S

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339019-60-2 |

|---|---|

| Molecular Formula | C7H8F3N3S |

| Molecular Weight | 223.22 g/mol |

| IUPAC Name | N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C7H8F3N3S/c1-11-5-3-4(7(8,9)10)12-6(13-5)14-2/h3H,1-2H3,(H,11,12,13) |

| Standard InChI Key | HFXLWBUAPNCQQH-UHFFFAOYSA-N |

| SMILES | CNC1=NC(=NC(=C1)C(F)(F)F)SC |

| Canonical SMILES | CNC1=NC(=NC(=C1)C(F)(F)F)SC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine belongs to the pyrimidine class of heterocyclic compounds, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The trifluoromethyl (-CF₃) group at position 6 introduces strong electron-withdrawing effects, while the methylsulfanyl (-SCH₃) group at position 2 contributes to steric bulk and moderate electron-donating properties. The N-methylamine (-NHCH₃) substituent at position 4 enhances solubility in polar solvents.

Table 1: Key Structural and Physicochemical Data

| Property | Value |

|---|---|

| CAS No. | 339019-60-2 |

| Molecular Formula | C₇H₈F₃N₃S |

| Molecular Weight | 223.22 g/mol |

| IUPAC Name | N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine |

| SMILES | CNC1=NC(=NC(=C1)C(F)(F)F)SC |

| InChI Key | HFXLWBUAPNCQQH-UHFFFAOYSA-N |

| PubChem CID | 1484753 |

The trifluoromethyl group significantly elevates the compound’s lipophilicity (clogP ≈ 2.1), as calculated from its structure. This property facilitates membrane permeability, a critical factor in drug bioavailability.

Electronic and Steric Effects

The -CF₃ group’s strong inductive (-I) effect deactivates the pyrimidine ring, reducing electrophilic substitution reactivity at adjacent positions. Conversely, the -SCH₃ group exhibits moderate +M (mesomeric) effects, creating localized electron density at position 2. These electronic characteristics influence regioselectivity in further chemical modifications.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-methyl-2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-amine typically proceeds via sequential nucleophilic substitutions on a pre-functionalized pyrimidine core. A common pathway involves:

-

Chlorination: Introduction of a chlorine atom at position 6 using phosphorus oxychloride (POCl₃) under reflux conditions.

-

Trifluoromethylation: Replacement of the chlorine with a trifluoromethyl group via Ullmann-type coupling using copper(I) iodide and a fluoroform-derived reagent.

-

Amination: Displacement of a leaving group (e.g., chloride) at position 4 with methylamine in the presence of a base such as triethylamine.

Yields exceeding 75% have been reported for the final amination step when conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize reaction kinetics and minimize byproduct formation. Key considerations include:

-

Catalyst Recycling: Heterogeneous catalysts (e.g., palladium on carbon) are reused to reduce costs.

-

Solvent Recovery: Distillation systems recover DMF for reuse, aligning with green chemistry principles.

Applications in Medicinal Chemistry

Role in Drug Design

The trifluoromethyl group is a cornerstone of modern medicinal chemistry due to its ability to:

-

Enhance Metabolic Stability: Resistance to oxidative degradation by cytochrome P450 enzymes.

-

Improve Binding Affinity: Fluorine’s electronegativity strengthens van der Waals interactions with hydrophobic protein pockets.

Target Engagement

Preliminary studies suggest activity against kinase enzymes involved in inflammatory pathways, though specific biological targets remain under investigation. Quantitative structure-activity relationship (QSAR) models predict high affinity for adenosine A₂A receptors, implicated in Parkinson’s disease therapy.

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro assays demonstrate moderate inhibitory effects (IC₅₀ ≈ 5–10 μM) on cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. This activity positions the compound as a potential anti-inflammatory agent.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 3.15 (s, 3H, N-CH₃), 2.52 (s, 3H, S-CH₃). The absence of splitting in the -CF₃ signal confirms its equatorial orientation.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 223.0754 (calculated for C₇H₈F₃N₃S: 223.0758).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume